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molecular formula C8H7Cl3O2S B8512710 1-(Methanesulfonyl)-4-(trichloromethyl)benzene CAS No. 76213-17-7

1-(Methanesulfonyl)-4-(trichloromethyl)benzene

Cat. No. B8512710
M. Wt: 273.6 g/mol
InChI Key: MORNEPHYIBISFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04482371

Procedure details

Methyl p-tolylsulfone (100 g, 0.59 mole), carbon tetrachloride (1500 ml) and mercuric oxide (211 g) were added to a 3-necked flask equipped with a mechanical stirrer, gas inlet, dry-ice condenser and thermometer. The mixture was stirred and maintained at 50°-60° while adding chlorine gas (scrubbed through sulfuric acid) at a rate of approximately 1600 cc/min for 35 minutes (155 g). At this point chlorine monoxide started refluxing and chloride addition was discontinued. The mixture was stirred and heated for a total of 7 hours and additional chlorine (65 g) and mercuric oxide (100 g) were added as needed to complete the reaction which can be readily monitored by N-nmr.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
211 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chlorine monoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
65 g
Type
reactant
Reaction Step Five
[Compound]
Name
mercuric oxide
Quantity
100 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](C)=[CH:7][CH:6]=1)(=[O:4])=[O:3].ClCl.Cl=O.[Cl-].[C:17]([Cl:21])(Cl)([Cl:19])[Cl:18]>>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:17]([Cl:21])([Cl:19])[Cl:18])=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C
Name
mercuric oxide
Quantity
211 g
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
chlorine monoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Five
Name
Quantity
65 g
Type
reactant
Smiles
ClCl
Name
mercuric oxide
Quantity
100 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, gas inlet, dry-ice condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 50°-60°
STIRRING
Type
STIRRING
Details
The mixture was stirred
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the reaction which

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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